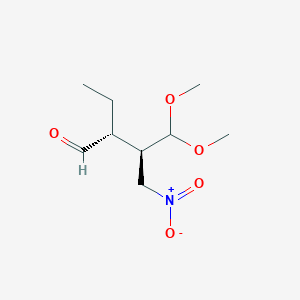
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole is a silicon-containing heterocyclic compound. It features a unique structure with a silicon atom incorporated into a benzene ring, making it an interesting subject for research in organic and inorganic chemistry. This compound is known for its stability and reactivity, which makes it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the cyclization of a precursor compound in the presence of a catalyst, such as a Lewis acid, to form the desired silicon-containing ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-containing ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-trimethylsilyl-2-silaindoline: Another silicon-containing heterocycle with similar reactivity.
(1-tert-Butylvinyloxy)trimethylsilane: A silyl enol with applications in organic synthesis.
Uniqueness
What sets 2,2-Dimethyl-1-(trimethylsilyl)-4,5,6,7-tetrahydro-2H-2-benzosilole apart is its unique ring structure incorporating a silicon atom, which provides distinct reactivity and stability compared to other silicon-containing compounds. This makes it particularly valuable in specialized chemical applications and research.
Propiedades
Número CAS |
934563-19-6 |
|---|---|
Fórmula molecular |
C13H24Si2 |
Peso molecular |
236.50 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4,5,6,7-tetrahydro-2-benzosilol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13-12-9-7-6-8-11(12)10-15(13,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
SRZNTCTXAFFGMF-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C=C2CCCCC2=C1[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)





![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)

methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)

